A Technical Guide to the Physicochemical Properties of 3-Ethyl-N-methyloxetan-3-amine Hydrochloride for Drug Discovery Professionals
A Technical Guide to the Physicochemical Properties of 3-Ethyl-N-methyloxetan-3-amine Hydrochloride for Drug Discovery Professionals
Section 1: Introduction - The Strategic Role of the Oxetane Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The attrition of promising compounds due to poor physicochemical properties remains a significant challenge. In this context, small, functionalized heterocyclic rings have emerged as powerful tools for molecular design. Among these, the oxetane ring—a four-membered oxygen-containing heterocycle—has garnered substantial interest for its ability to confer unique and beneficial properties to parent molecules.[1][2]
Oxetanes are increasingly utilized as "molecular tools" to fine-tune critical drug-like properties such as aqueous solubility, metabolic stability, lipophilicity (LogD), and, most notably, the basicity (pKa) of nearby amine groups.[1][3][4] Their rigid, three-dimensional, and polar nature provides a strategic advantage over more traditional isosteres like gem-dimethyl or carbonyl groups, often leading to improved target engagement and a more favorable overall pharmacokinetic profile.[2][5]
This guide focuses on a specific and highly relevant example: 3-Ethyl-N-methyloxetan-3-amine hydrochloride . As a 3,3-disubstituted amino-oxetane, this compound serves as a valuable building block for introducing a tertiary amine with moderated basicity. We will provide an in-depth analysis of its core physicochemical properties, present robust protocols for its analytical characterization, and discuss the profound implications of these properties for drug development professionals.
Section 2: Molecular Identity and Core Physicochemical Properties
Accurate characterization begins with a clear definition of the molecule's identity and a summary of its fundamental properties. While extensive experimental data for this specific compound is not widely published, we can consolidate its known identifiers and provide expert-driven predictions based on the well-documented behavior of the oxetane motif.
Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | 3-Ethyl-N-methyloxetan-3-amine hydrochloride |
| CAS Number | 1448855-04-6 |
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.64 g/mol |
| Chemical Structure | ``` |
CH3-CH2-C-N(CH3)H | / CH2-O-CH2
Caption: A logical workflow for the comprehensive characterization of the title compound.
Section 4: Experimental Protocols for Verification
The following protocols provide detailed, step-by-step methodologies for the analytical characterization of 3-Ethyl-N-methyloxetan-3-amine hydrochloride, designed to ensure scientific rigor and trustworthiness.
Protocol 4.1: Identity Confirmation by Mass Spectrometry (LC-MS)
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Objective: To confirm the molecular weight of the free base by identifying the protonated parent ion [M+H]⁺.
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Instrumentation: An Ultra-High Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight (Q-ToF) Mass Spectrometer.[6]
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a final concentration of ~10 µg/mL in a 50:50 mixture of Mobile Phase A and B.
-
UPLC Conditions:
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Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: 50 - 500 m/z.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 20 V.[6]
-
-
-
Self-Validation & Acceptance Criteria:
-
The observed m/z for the [M+H]⁺ ion must be within ± 5 ppm of the calculated exact mass of the free base (C₆H₁₃NO), which is 115.0997. The expected experimental m/z is therefore ~116.1070.
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Protocol 4.2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of the compound by assessing the relative area of the main peak.
-
Instrumentation: HPLC system with a UV detector or a Charged Aerosol Detector (CAD), the latter being preferable as the analyte lacks a strong chromophore.
-
Methodology:
-
Sample Preparation: Prepare a sample at a concentration of ~0.5 mg/mL in the initial mobile phase composition.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B for 1 min, then ramp to 95% B over 15 min, hold for 2 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm (for UV) or CAD.
-
-
-
Self-Validation & Acceptance Criteria:
-
System Suitability: A standard injection should show consistent retention time (RSD < 2%) and peak area (RSD < 5%).
-
Purity: The purity, calculated by area normalization, should be ≥ 98% for use in sensitive biological assays.
-
Protocol 4.3: Structural Elucidation by Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
-
Objective: To confirm the precise chemical structure and connectivity of atoms.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) as needed.
-
Expected ¹H NMR Signals (in D₂O):
-
Oxetane Protons: Two distinct signals (triplets or multiplets) for the two non-equivalent -CH₂- groups, expected in the range of δ 4.5-5.0 ppm.
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N-Methyl Protons: A singlet at approximately δ 2.5-3.0 ppm.[7]
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Ethyl -CH₂- Protons: A quartet around δ 1.8-2.2 ppm.
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Ethyl -CH₃ Protons: A triplet around δ 1.0-1.3 ppm.[7]
-
-
-
Self-Validation & Acceptance Criteria:
-
The observed chemical shifts, integration values, and coupling patterns in the spectra must be fully consistent with the proposed structure of 3-Ethyl-N-methyloxetan-3-amine.
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Section 5: Implications for Drug Development
The specific physicochemical properties of 3-Ethyl-N-methyloxetan-3-amine hydrochloride make it a highly strategic building block for addressing common challenges in drug discovery.
-
pKa Modulation and "Basicity Tuning": The most significant feature is the attenuated basicity of the tertiary amine. A pKa in the range of 8.1-9.1 is often considered ideal. It allows the compound to be protonated and highly soluble in the acidic environment of the stomach, yet sufficiently neutral at intestinal and blood pH (7.4) to allow for membrane permeation.[2] Crucially, reducing high basicity (pKa > 10) can mitigate risks of phospholipidosis and off-target activity, such as hERG channel inhibition.[4]
-
Enhanced Solubility and "Escape from Flatland": The incorporation of the sp³-rich, polar oxetane ring disrupts planarity and increases the three-dimensional character of a molecule.[1] This often leads to a disruption of crystal lattice packing, which can significantly improve aqueous solubility—a property that is further enhanced by its formulation as a hydrochloride salt.[5]
-
Metabolic Stability: The oxetane motif is generally considered to be metabolically robust and can be used to block sites of metabolism on a parent scaffold.[2] This can lead to reduced clearance and an improved pharmacokinetic half-life.
-
Vectorial Orientation: The rigid nature of the oxetane ring can lock adjacent substituents into a specific conformational orientation. This can be exploited to optimize interactions with a biological target, potentially increasing potency and selectivity.
Section 6: Conclusion
3-Ethyl-N-methyloxetan-3-amine hydrochloride is more than just a chemical reagent; it is a sophisticated design element for the modern medicinal chemist. Its defining feature—a tertiary amine with strategically moderated basicity—directly addresses the need to balance aqueous solubility with membrane permeability while minimizing basicity-driven toxicity. The protocols and data presented in this guide provide researchers, scientists, and drug development professionals with the foundational knowledge required to confidently incorporate this valuable building block into their discovery campaigns, enabling the creation of safer and more effective drug candidates.
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Wuitschik, G. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link][1][3]
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Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis. [Link][2]
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Huang, G. et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link][4]
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Wiley Online Library. (2024). Metabolite markers for three synthetic tryptamines N-ethyl-N-propyltryptamine, 4-hydroxy-N-ethyl-N-propyltryptamine, and 5-methoxy-N-ethyl-N-propyltryptamine. Wiley Online Library. [Link][6]
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